Bis(dimethylamino)methylphenylsilane

Description

BenchChem offers high-quality Bis(dimethylamino)methylphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)methylphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

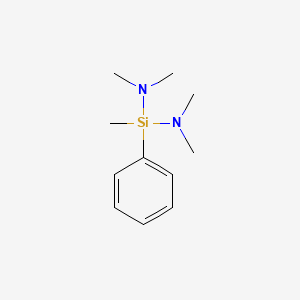

Structure

3D Structure

Properties

IUPAC Name |

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUYTOTVCEJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Asymmetric Aminosilanes: Synthesis, Properties, and Applications of Bis(dimethylamino)methylphenylsilane

Executive Summary: Aminosilanes, organosilicon compounds featuring a reactive silicon-nitrogen (Si-N) bond, are foundational reagents in modern materials science and organic synthesis. While symmetrically substituted aminosilanes are well-documented, asymmetrically substituted variants offer a nuanced reactivity profile, enabling more precise control over steric and electronic effects. This guide focuses on Bis(dimethylamino)methylphenylsilane, a molecule with a unique combination of a small methyl group, a bulky phenyl group, and two reactive dimethylamino groups attached to a central silicon atom. Although not a widely commercialized chemical, its properties, synthesis, and applications can be expertly inferred from closely related, well-characterized analogues. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound class, detailing a plausible synthetic route, predicted physicochemical properties, and key applications, grounded in the established chemistry of its structural congeners.

The Chemical Landscape of Aminosilanes

Introduction to Aminosilanes: The Si-N Bond

The utility of aminosilanes is rooted in the nature of the silicon-nitrogen bond. This bond is highly polarized due to the difference in electronegativity between silicon and nitrogen and is sterically accessible. Consequently, it is susceptible to cleavage by protic reagents like water, alcohols, and even primary or secondary amines, making aminosilanes potent silylating agents. The reaction byproduct, typically a volatile amine, is easily removed, driving reactions to completion. This inherent reactivity makes them indispensable as protecting groups, intermediates for silicone polymers, and precursors for advanced materials like silicon nitride (SiN) and silicon carbonitride (SiCN).

The Significance of Substitution: A Comparison of Methyl, Phenyl, and Hydrido Groups

The substituents on the silicon atom profoundly influence the reactivity and physical properties of an aminosilane.

-

Methyl Groups (-CH₃): As seen in the widely used Bis(dimethylamino)dimethylsilane (BDMADMS), methyl groups are small and electron-donating, leading to a highly reactive but sterically unhindered reagent.[1]

-

Phenyl Groups (-C₆H₅): The phenyl group, found in Bis(dimethylamino)diphenylsilane, introduces significant steric bulk and has complex electronic effects, including inductive withdrawal and potential π-interactions.[2] This can temper reactivity and influence the properties of resulting materials.

-

Hydrido Group (-H): The Si-H bond in compounds like Bis(dimethylamino)methylsilane adds another layer of reactivity, allowing for hydrosilylation reactions or dehydrocoupling polymerizations.[3][4]

Bis(dimethylamino)methylphenylsilane combines these attributes, featuring both a small methyl and a large phenyl group. This asymmetry is predicted to offer a unique reactivity profile, potentially allowing for selective reactions or yielding materials with properties intermediate between those derived from its symmetric dimethyl and diphenyl analogues.

Profiling the Target: The Inferred Structure of Bis(dimethylamino)methylphenylsilane

The logical structure of the topic compound features a central silicon atom tetrahedrally bonded to one methyl group, one phenyl group, and two dimethylamino groups. Its formal IUPAC name is N,N,N',N'-tetramethyl-1-phenyl-1-methylsilanediamine. A public CAS number has not been assigned, indicating its status as a research or non-commercial chemical.

Predicted Physicochemical Properties and Identification

Direct experimental data for Bis(dimethylamino)methylphenylsilane is scarce. However, by analyzing the trends among its well-documented analogues, we can establish a reliable set of predicted properties. The introduction of a phenyl group in place of a methyl group is expected to increase the molecular weight, boiling point, and density while slightly decreasing the hydrolytic reactivity due to steric hindrance.

| Property | Bis(dimethylamino)dimethylsilane[1] | Bis(dimethylamino)methylsilane[3] | Bis(dimethylamino)diphenylsilane[2] | Bis(dimethylamino)methylphenylsilane (Predicted) |

| CAS Number | 3768-58-9 | 22705-33-5 | 1027-62-9 | Not Assigned |

| Molecular Formula | C₆H₁₈N₂Si | C₅H₁₆N₂Si | C₁₆H₂₂N₂Si | C₁₁H₂₀N₂Si |

| Molecular Weight | 146.31 g/mol | 132.28 g/mol | 270.45 g/mol | 208.38 g/mol |

| Boiling Point | 128 °C | ~90 °C | >200 °C (est.) | ~170-190 °C |

| Density | 0.810 g/mL | 0.798 g/mL | >0.9 g/mL (est.) | ~0.85-0.95 g/mL |

| Appearance | Clear, colorless liquid | Colorless liquid | - | Clear, colorless to yellow liquid |

| Key Reactivity | Highly moisture sensitive | Highly moisture sensitive | Moisture sensitive | Highly moisture sensitive |

A Plausible Synthetic Pathway

The Foundational Reaction: Aminolysis of Dichloromethylphenylsilane

The most direct and industrially scalable route to Bis(dimethylamino)methylphenylsilane is the aminolysis of Dichloromethylphenylsilane (CAS 149-74-6). This reaction involves the nucleophilic substitution of the two chloride atoms by dimethylamine. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the formation of dimethylamine hydrochloride salt and allow the reaction to proceed to completion. This is typically achieved by using a two-fold excess of dimethylamine, where one equivalent acts as the nucleophile and the second acts as a base.

Detailed Hypothetical Protocol for Synthesis

This protocol is a predictive model based on standard laboratory procedures for the synthesis of aminosilanes and should be performed with all appropriate safety precautions by trained personnel.

-

System Preparation: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen or argon inlet. The entire apparatus is flame-dried under vacuum and purged with inert gas to ensure anhydrous conditions.

-

Reagent Charging: Anhydrous diethyl ether or hexane is added to the flask as a solvent, followed by the addition of Dichloromethylphenylsilane (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.

-

Amine Addition: Anhydrous dimethylamine (2.2 equivalents), either condensed as a liquid or as a solution in the same anhydrous solvent, is added slowly via the dropping funnel. Causality: A slight excess of dimethylamine ensures complete reaction and neutralizes all generated HCl. The slow addition rate is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The formation of a white precipitate (dimethylamine hydrochloride) will be observed.

-

Work-up and Purification: The solid byproduct is removed by filtration under an inert atmosphere. The solvent is removed from the filtrate by rotary evaporation. The remaining crude liquid is then purified by fractional distillation under reduced pressure to yield the final product.

-

Validation: The identity and purity of the resulting Bis(dimethylamino)methylphenylsilane are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ²⁹Si NMR spectroscopy, and GC-MS.

Anticipated Applications in Research and Development

As a Tunable Silylating Agent

Bis(dimethylamino)methylphenylsilane is an excellent candidate for silylation, the process of introducing a silyl group to protect a reactive functional group, such as an alcohol (-OH) or amine (-NH).[5][6] The asymmetric substitution provides a unique steric environment. It is less hindered than its diphenyl analogue but more hindered than its dimethyl analogue, potentially allowing for selective protection of primary alcohols in the presence of more hindered secondary alcohols.

Experimental Protocol: Silylation of Benzyl Alcohol

-

In a flame-dried, inert-atmosphere flask, dissolve benzyl alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Add Bis(dimethylamino)methylphenylsilane (1.1 eq.) via syringe.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC.

-

Upon completion, remove the solvent and volatile byproducts (dimethylamine) under vacuum to yield the silylated product, Benzyl(methyl)phenyl(dimethylamino)silane. Further purification may not be necessary. Trustworthiness: The reaction is self-validating as the removal of the volatile amine byproduct drives the equilibrium towards the product, often resulting in quantitative conversion.

Precursor for Advanced Materials

In the semiconductor and materials science fields, aminosilanes are critical precursors for depositing thin films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD).[5][7] The presence of both methyl and phenyl groups makes Bis(dimethylamino)methylphenylsilane a promising single-source precursor for silicon carbonitride (SiCN) films. The phenyl group serves as a robust source of carbon, while the dimethylamino groups provide nitrogen. The thermal decomposition profile can be tuned to control the final composition and properties (e.g., dielectric constant, hardness) of the deposited film.

Intermediate in Organic and Organometallic Synthesis

The reactive Si-N bonds can be cleaved by organometallic reagents (e.g., Grignard or organolithium reagents) to form new Si-C bonds. This allows the methylphenylsilyl moiety to be used as a versatile building block in more complex molecular architectures, finding use in the synthesis of specialized polymers, catalysts, or pharmaceutical intermediates.

Handling, Safety, and Storage

Based on data from its analogues, Bis(dimethylamino)methylphenylsilane must be handled as a hazardous chemical.[7]

-

Hazards: It is predicted to be a highly flammable liquid and vapor.[7] Due to its rapid reaction with moisture, it is corrosive and will cause severe skin burns and eye damage upon contact, as the hydrolysis reaction in situ produces dimethylamine and silicic acids.[7]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox under an inert atmosphere (nitrogen or argon).[1] Use non-sparking tools and grounded equipment. Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a flame-retardant lab coat, is mandatory.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat, sparks, and sources of ignition. It should be stored separately from water, acids, and oxidizing agents.

Conclusion and Future Outlook

Bis(dimethylamino)methylphenylsilane represents a compelling target for researchers in synthetic and materials chemistry. While not a common reagent, its predicted properties, stemming from its unique asymmetric substitution, position it as a highly tunable and versatile tool. Its true potential lies in applications where precise control over steric and electronic factors is paramount, such as in selective silylation reactions or the deposition of bespoke SiCN thin films. Further academic and industrial research into the synthesis and reactivity of such asymmetrically substituted aminosilanes is warranted and promises to unlock new capabilities in molecular design and materials engineering.

References

-

PubChem. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384. Available from: [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. Available from: [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Available from: [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.

-

RSC Publishing. Silane diamine copolymers: efficient synthesis, solvent absorption capacity, and limitations as coatings. Available from: [Link]

-

PubChem. Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl-. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Silane diamine copolymers: efficient synthesis, solvent absorption capacity, and limitations as coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]

- 6. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]

- 7. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Aminosilanes: A Technical Guide to Bis(dimethylamino)dimethylsilane

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Aminosilanes in Modern Chemistry

Aminosilanes represent a critical class of organosilicon compounds characterized by a silicon-nitrogen bond. Their unique reactivity, driven by the polar and labile Si-N linkage, makes them indispensable reagents in organic synthesis, materials science, and semiconductor manufacturing. While a wide array of substitution patterns exist, this guide focuses on Bis(dimethylamino)dimethylsilane (BDMADMS) , a prominent and well-documented member of this family. Although structurally similar compounds like bis(dimethylamino)methylphenylsilane are of academic and industrial interest, the extensive characterization and broad application of BDMADMS provide a more robust and instructive foundation for understanding the core principles governing this class of reagents.

This technical guide offers a deep dive into the structure, properties, synthesis, and key applications of BDMADMS. As a Senior Application Scientist, the aim is to provide not just protocols, but the underlying chemical rationale, enabling researchers to effectively integrate this versatile compound into their workflows with a strong emphasis on safety and efficiency.

Molecular Structure and Physicochemical Properties

Bis(dimethylamino)dimethylsilane is a tetra-substituted silane featuring a central silicon atom bonded to two methyl groups and two dimethylamino groups. The Si-N bonds are the primary locus of reactivity, being susceptible to cleavage by protic reagents. The methyl groups provide steric bulk and influence the compound's volatility and solubility in organic solvents.

Caption: Molecular structure of Bis(dimethylamino)dimethylsilane (BDMADMS).

Quantitative data for BDMADMS are summarized in the table below, providing a clear reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 3768-58-9 | [1][2] |

| Molecular Formula | C₆H₁₈N₂Si | [1][2] |

| Molecular Weight | 146.31 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 128 °C (lit.) | [1] |

| Melting Point | -98 °C (lit.) | [1] |

| Density | 0.81 g/mL (lit.) | [1] |

| Refractive Index (n20/D) | 1.41 (lit.) | [1] |

| Purity | ≥ 97% (GC) | [1] |

Synthesis and Core Reactivity

General Synthesis of Aminosilanes

The most common and industrially viable method for synthesizing aminosilanes like BDMADMS is through the aminolysis of the corresponding chlorosilane. This involves the reaction of dichlorodimethylsilane with an excess of dimethylamine. The excess amine serves both as the nucleophile and as a base to sequester the hydrochloric acid byproduct as dimethylammonium chloride.

A related, high-yield laboratory method involves the use of an organolithium reagent to first deprotonate the amine, followed by reaction with the chlorosilane. This approach offers excellent control and high conversion.

Caption: Reaction pathway for the hydrolysis and condensation of BDMADMS.

Core Applications in Research and Development

The dual functionality of BDMADMS—acting as a potent silylating agent and a high-purity silicon source—has cemented its role in several high-tech fields.

Silylating Agent and Protecting Group Chemistry

In drug development and complex organic synthesis, the temporary protection of reactive functional groups is a cornerstone of synthetic strategy. BDMADMS serves as an excellent reagent for protecting reactive hydrogens on alcohols, amines, thiols, and carboxylic acids. [3] Causality of Experimental Choice: The choice of an aminosilane like BDMADMS over a chlorosilane (e.g., TMSCl) is often driven by the reaction conditions. Aminosilane reactions are typically cleaner, as the byproduct is a volatile amine, which can be easily removed under vacuum, rather than an acidic and often corrosive HCl byproduct that requires a stoichiometric amount of base scavenger. This leads to simpler workups and higher purity of the silylated product.

Experimental Protocol: General Silylation of a Primary Alcohol

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Charging: Under a positive pressure of inert gas, dissolve the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane, or Toluene).

-

Silylating Agent Addition: Add BDMADMS (0.55-0.6 eq. for complete silylation of both amino groups) dropwise via syringe at room temperature. Note: The stoichiometry is adjusted based on whether one or both dimethylamino groups are intended to react.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol. The formation of a white precipitate (dimethylammonium salt, if any acidic impurities are present) may be observed.

-

Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct. The crude product can then be purified by distillation or column chromatography to yield the pure silyl ether.

Precursor for Advanced Materials

BDMADMS is a key building block in the synthesis of silicon-based polymers and materials. [1]Its ability to react with diols or diamines allows for the creation of polymers with precisely alternating siloxane linkages. [1]Furthermore, its high reactivity makes it suitable for surface modification, where it can be used to introduce a hydrophobic dimethylsilyl layer onto hydroxyl-terminated surfaces like glass or silica, enhancing adhesion and altering surface energy. [1]

Atomic Layer Deposition (ALD)

In the semiconductor and electronics industries, the precise deposition of ultra-thin films is critical. Atomic Layer Deposition (ALD) is a technique that builds films one atomic layer at a time. BDMADMS is used as a precursor in ALD processes to deposit high-quality silicon dioxide (SiO₂) or silicon nitride (SiNₓ) films. [3] Self-Validating System in ALD: The ALD process is inherently self-validating. In the first half-cycle, a pulse of BDMADMS is introduced into the reaction chamber. The molecule chemisorbs onto the substrate surface, and due to the steric hindrance of its own ligands, the reaction is self-limiting—only a single monolayer can form. Excess, unreacted precursor is then purged from the chamber. In the second half-cycle, a co-reactant (like ozone or ammonia) is pulsed in, reacting with the surface-bound silyl species to form the desired material (e.g., SiO₂) and volatile byproducts, which are then purged. This precise, self-limiting cycle is repeated to build a film of the desired thickness with exceptional conformity and uniformity.

Safety, Handling, and Storage

The high reactivity of BDMADMS necessitates stringent handling protocols.

-

Hazard Profile: BDMADMS is a highly flammable liquid and vapor. [2][4]It causes severe skin burns and eye damage due to its reaction with moisture to produce corrosive dimethylamine and potentially heat. [2][4]* Handling: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. [4]Use of personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles, and a face shield, is mandatory. [4]* Storage: The compound should be stored in a tightly sealed container under an inert gas blanket. [4]It should be kept in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water, acids, alcohols, and oxidizing agents. [4]

Conclusion

Bis(dimethylamino)dimethylsilane is a powerful and versatile reagent whose utility is directly derived from its high reactivity. Its role as a clean and efficient silylating agent in organic synthesis, a versatile precursor in materials science, and a high-purity source for atomic layer deposition underscores its importance in modern chemical research and development. A thorough understanding of its properties, particularly its sensitivity to moisture, is paramount for its safe and effective application. The principles outlined in this guide for BDMADMS provide a strong, transferable framework for scientists working with other aminosilanes, enabling innovation across multiple scientific disciplines.

References

-

PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. Retrieved from [Link]

-

Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. Retrieved from [Link]

-

Defense Technical Information Center. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Retrieved from [Link]

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) methylbis (4‐vinylphenyl) silane, (b).... Retrieved from [Link]

-

Gelest, Inc. (n.d.). SIT8714.1 TRIS(DIMETHYLAMINO)SILANE. Retrieved from [Link]

Sources

A Technical Guide to Bis(dimethylamino)silanes: Navigating Synthesis and Applications in Research and Development

Senior Application Scientist's Note: The request for information on "Bis(dimethylamino)methylphenylsilane" did not yield a dedicated CAS (Chemical Abstracts Service) number for a compound with this exact name in the conducted searches. This suggests that the compound may be less common or that the nomenclature could be ambiguous. However, the search results provided substantial data on structurally similar and commercially available bis(dimethylamino)silanes that are highly relevant to the fields of chemical synthesis and materials science. This guide will focus on these closely related and well-documented compounds, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. Specifically, we will delve into Bis(dimethylamino)methylsilane and Bis(dimethylamino)dimethylsilane , highlighting their properties, synthesis, and applications, which are likely to be analogous to the intended topic of interest.

Introduction to Bis(dimethylamino)silanes

Bis(dimethylamino)silanes are a class of organosilicon compounds characterized by a central silicon atom bonded to two dimethylamino groups [-N(CH₃)₂]. These compounds are versatile reagents and precursors in organic and materials chemistry due to the reactive nature of the silicon-nitrogen bond. This bond is susceptible to cleavage by protic sources, such as water and alcohols, making these silanes useful as silylating agents and as precursors for the formation of silicon-based materials.

The reactivity and utility of bis(dimethylamino)silanes are modulated by the other substituents on the silicon atom. This guide will focus on two key examples:

-

Bis(dimethylamino)methylsilane (CAS No. 22705-33-5)[1]: Features a methyl group and a hydrogen atom on the silicon center.

-

Bis(dimethylamino)dimethylsilane (CAS No. 3768-58-9)[2][3]: Contains two methyl groups attached to the silicon atom.

These compounds serve as important building blocks in the synthesis of complex molecules and functionalized materials.[4] Their applications span from protecting groups in organic synthesis to precursors for thin-film deposition in the electronics industry.[3][5]

Physicochemical Properties

A clear understanding of the physicochemical properties of these reagents is paramount for their safe handling and effective application in experimental design.

| Property | Bis(dimethylamino)methylsilane | Bis(dimethylamino)dimethylsilane |

| CAS Number | 22705-33-5[1] | 3768-58-9[2][3] |

| Molecular Formula | C₅H₁₆N₂Si[1] | C₆H₁₈N₂Si[2][3] |

| Molecular Weight | 132.28 g/mol [1] | 146.31 g/mol [2][3] |

| Appearance | Colorless liquid[1] | Clear colorless liquid[2] |

| Boiling Point | Not specified | 128 °C (lit.)[2] |

| Melting Point | Not specified | -98 °C (lit.)[2] |

| Density | Not specified | 0.81 g/mL (lit.)[2] |

| Refractive Index | Not specified | n20/D 1.41 (lit.)[2] |

| Sensitivity | Moisture sensitive[1] | Air and moisture sensitive |

Synthesis of Bis(dimethylamino)silanes

The synthesis of bis(dimethylamino)silanes typically involves the reaction of a chlorosilane with a source of dimethylamine. The general approach is a nucleophilic substitution at the silicon center, where the chloride leaving groups are replaced by dimethylamino groups.

A general synthetic scheme is presented below:

Caption: Generalized synthesis of bis(dimethylamino)silanes.

A more specific, patented method for a related compound, bis(diethylamino)silane, involves the preparation of a lithium salt of the amine followed by reaction with dichlorosilane. This approach offers high product yield and is suitable for industrial production.

Experimental Protocol Example: Synthesis of a Bis(dialkylamino)silane

This protocol is adapted from a patented synthesis for a related compound and illustrates the general principles.

-

Preparation of the Amine Salt:

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve diethylamine in an appropriate solvent.

-

Cool the solution to between -80 and -30 °C.

-

Slowly add an organolithium reagent (e.g., n-butyllithium) dropwise over 30-60 minutes.

-

Allow the reaction to proceed for 10-12 hours to form the lithium diethylamide intermediate.

-

-

Reaction with Dichlorosilane:

-

To the freshly prepared lithium diethylamide solution, add dichlorosilane while stirring.

-

Maintain the reaction temperature between -50 and 30 °C for 2-6 hours.

-

The product, bis(diethylamino)silane, is formed during this step.

-

-

Workup and Purification:

-

The reaction mixture is typically quenched with a suitable reagent.

-

The product is then isolated and purified, often by distillation, to yield the final high-purity compound.

-

Applications in Research and Drug Development

Bis(dimethylamino)silanes are valuable reagents with a range of applications in both academic research and industrial drug development.

Silylating Agents and Protecting Groups

One of the primary uses of bis(dimethylamino)silanes is as silylating agents to protect reactive functional groups such as alcohols, amines, thiols, and carboxylic acids.[5] The resulting silyl ethers, silyl amines, etc., are generally stable under a variety of reaction conditions but can be selectively removed when needed.[5] This protective chemistry is a cornerstone of modern organic synthesis, including the multi-step synthesis of active pharmaceutical ingredients (APIs).

Caption: Workflow for the use of bis(dimethylamino)silanes as protecting groups.

Precursors for Silicon-Containing Materials

These compounds serve as precursors for the synthesis of various silicon-based materials, including silicone resins and silica gels.[4] In materials science, they are used to modify polymers, coatings, and adhesives to enhance their performance characteristics.[4]

Surface Modification

Bis(dimethylamino)silanes are employed for the modification of surfaces to alter their properties, such as hydrophobicity.[2] This is particularly relevant in the electronics industry for improving the performance of semiconductor devices and in the preparation of specialized coatings.[2]

Nanotechnology and Drug Delivery

In the field of nanotechnology, these silanes can be used for the functionalization of nanoparticles.[2] This enhances their stability and reactivity, which is crucial for applications in diagnostics and targeted drug delivery systems.[2]

Catalysis Research

These compounds are also utilized in catalysis research, where they can act as ligands or precursors for the development of novel catalysts.[2] The goal is to achieve higher efficiency and selectivity in chemical reactions compared to traditional catalysts.[2]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are essential when working with bis(dimethylamino)silanes.

-

Hazards: These compounds are typically highly flammable liquids and vapors. They can cause severe skin burns and eye damage. They are also sensitive to moisture and will react with water, potentially releasing flammable and irritating byproducts.

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[6] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All equipment should be properly grounded to avoid static discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[8]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

While the specific compound "Bis(dimethylamino)methylphenylsilane" is not readily identified with a CAS number from the conducted searches, the closely related bis(dimethylamino)silanes, such as the methyl and dimethyl analogs, are well-characterized and highly useful reagents. Their utility in organic synthesis as protecting groups and in materials science as precursors and surface modifiers makes them valuable tools for researchers and drug development professionals. A thorough understanding of their properties, synthesis, and safe handling procedures is crucial for leveraging their full potential in the laboratory and in industrial applications.

References

-

Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. Available from: [Link]

-

Matano, Y., & Ikegami, T. (2001). {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 11), 1334–1335. Available from: [Link]

-

PubChem. Bis(dimethylamino)dimethylsilane. Available from: [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. Available from: [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)METHYLSILANE, 96% - Safety Data Sheet. Available from: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dakenchem.com [dakenchem.com]

- 5. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]

- 6. gelest.com [gelest.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

physical and chemical properties of Bis(dimethylamino)methylphenylsilane

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(dimethylamino)methylphenylsilane

This document provides a comprehensive technical overview of Bis(dimethylamino)methylphenylsilane, a specialized organosilane compound. Designed for researchers, scientists, and professionals in drug development and materials science, this guide delves into the compound's core properties, reactivity, synthesis, and applications. Given the specificity of this molecule, this guide synthesizes direct data where available with expert analysis derived from closely related structural analogs, such as Bis(dimethylamino)dimethylsilane, to present a holistic and field-relevant perspective.

Molecular Identity and Core Physicochemical Properties

Bis(dimethylamino)methylphenylsilane is an organosilane featuring a central silicon atom bonded to a methyl group, a phenyl group, and two dimethylamino groups. This structure imparts a unique combination of reactivity and steric bulk, making it a valuable intermediate in organic and materials synthesis.

The presence of the Si-N bonds is the defining feature of this molecule's chemistry. These bonds are highly susceptible to cleavage by protic reagents, a characteristic that is harnessed in its primary applications but also necessitates careful handling to prevent unwanted degradation.

Table 1: Physicochemical Properties of Bis(dimethylamino)methylphenylsilane and a Key Analog

| Property | Bis(dimethylamino)methylphenylsilane | Bis(dimethylamino)dimethylsilane (Analog for Reference) |

| CAS Number | Not readily available | 3768-58-9[1][2] |

| Molecular Formula | C₁₁H₂₀N₂Si | C₆H₁₈N₂Si[1] |

| Molecular Weight | 208.38 g/mol | 146.31 g/mol [1][2] |

| Appearance | Expected to be a clear, colorless liquid | Clear, colorless liquid[1] |

| Boiling Point | Estimated to be >130 °C | 128 °C[1] |

| Density | Estimated to be ~0.9-1.0 g/mL | 0.809 g/mL at 25 °C |

| Refractive Index | Not determined | n20/D 1.41[1] |

| Vapor Pressure | Not determined | 1 mmHg at 20 °C |

| Moisture Sensitivity | Highly sensitive; reacts with water.[2][3] | Highly sensitive; reacts with water.[2] |

Fundamental Reactivity: The Si-N Bond as a Functional Hub

The utility of Bis(dimethylamino)methylphenylsilane is rooted in the reactivity of its two silicon-nitrogen bonds. These bonds serve as excellent leaving groups in the presence of protic nucleophiles, such as water, alcohols, and amines.

Hydrolysis: A Critical Consideration

Exposure to moisture leads to the rapid and irreversible hydrolysis of the Si-N bonds. The reaction produces silanols and releases dimethylamine, which is a flammable and corrosive gas. This reactivity underscores the necessity of handling the compound under strictly anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere). The initial hydrolysis product, a silanol, can subsequently self-condense to form siloxane oligomers or polymers.

Silylation: A Versatile Tool for Protection and Derivatization

The most common application for aminosilanes is as silylating agents.[4] They react readily with molecules containing active hydrogens, such as alcohols, amines, and thiols, to introduce a silyl protecting group. This reaction is efficient, and the dimethylamine byproduct is volatile and easily removed. The resulting silyl ethers are generally stable under a wide range of non-aqueous conditions but can be selectively removed when needed.[4]

Analytical Characterization

The identity and purity of the synthesized product are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR will show distinct signals for the phenyl protons, the Si-methyl protons, and the N-methyl protons with appropriate integration ratios. ¹³C and ²⁹Si NMR provide further structural confirmation. [2]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic stretches for aromatic and aliphatic C-H bonds, Si-C bonds, and the crucial Si-N bond. The absence of a broad O-H stretch confirms the anhydrous nature of the product. [2][5]* Gas Chromatography-Mass Spectrometry (GC-MS): GC confirms the purity of the distilled product, while MS provides the molecular ion peak and a characteristic fragmentation pattern. [2]

Industrial and Research Applications

The unique reactivity of Bis(dimethylamino)methylphenylsilane makes it a versatile reagent in several high-technology fields.

-

Materials Science: It serves as a precursor for synthesizing specialized silicone polymers and resins. [6]The incorporation of a phenyl group can enhance the thermal stability and refractive index of the resulting polymer compared to purely aliphatic analogs. It is also used to modify polymers and coatings to improve performance. [6]* Surface Modification: It can be used to functionalize the surfaces of silica, glass, and metal oxides. [1]This treatment can render surfaces hydrophobic or prepare them for subsequent covalent attachment of other molecules. In the electronics industry, this is critical for improving the performance of semiconductor devices. [1]* Organic Synthesis: Its primary role is as a derivatization or protecting group reagent, particularly for multifunctional molecules where selectivity is required. [4]* Biomedical Applications: In the biomedical field, similar compounds are used as crosslinkers and functional modifiers for biomaterials. [6]

Safety, Handling, and Storage

Bis(dimethylamino)methylphenylsilane is a hazardous chemical that requires strict safety protocols. Based on its analogs, it is classified as a highly flammable liquid that causes severe skin burns and eye damage. [2][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and a face shield. [7][8]A lab coat is mandatory.

-

Handling: Due to its high moisture sensitivity, all handling and transfers should be performed under an inert atmosphere using Schlenk line or glovebox techniques. [8]Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [7][8]* Storage: Store in a tightly sealed container under an inert gas (e.g., argon). The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames. [7][8]* Incompatible Materials: Avoid contact with water, acids, alcohols, oxidizing agents, and metal salts. [8]* Fire Suppression: Use foam, carbon dioxide, or dry chemical extinguishers. Do not use water, as it will react violently with the compound and produce flammable dimethylamine gas. [8]

Conclusion

Bis(dimethylamino)methylphenylsilane is a highly reactive and versatile organosilane intermediate. Its value lies in the predictable and efficient reactivity of its Si-N bonds, which enables its use as a potent silylating agent, a monomer for advanced polymers, and a surface modification agent. The phenyl group attached to the silicon atom offers enhanced thermal and optical properties to its derivatives compared to simpler alkyl aminosilanes. Mastery of its handling under inert conditions is paramount to successfully leveraging its synthetic potential while ensuring operational safety.

References

-

PubChem. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384. [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)METHYLSILANE, 96% Safety Data Sheet. [Link]

-

Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]

- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.

-

ResearchGate. Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dakenchem.com [dakenchem.com]

- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. dakenchem.com [dakenchem.com]

- 7. chemos.de [chemos.de]

- 8. gelest.com [gelest.com]

An In-Depth Technical Guide to the Safe Handling of Bis(dimethylamino)methylphenylsilane

Disclaimer: A specific Safety Data Sheet (SDS) for Bis(dimethylamino)methylphenylsilane could not be located. This guide has been meticulously compiled based on safety data for structurally analogous compounds, primarily Bis(dimethylamino)methylsilane and Bis(dimethylamino)dimethylsilane . The substitution of a methyl group with a phenyl group may alter the chemical, physical, and toxicological properties. Therefore, this document should be used as a comprehensive but precautionary guide. All handling should be conducted by trained personnel with the capacity to assess and mitigate risks based on the understanding that the reactivity and hazards may vary.

Section 1: Compound Profile and Hazard Identification

GHS Classification (Based on Analogs)

The hazard classification, based on analogous compounds, is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[3][4] |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3] |

Signal Word: Danger[5]

Hazard Pictograms:

Core Reactivity and Hazards

The primary danger associated with bis(dimethylamino)methylphenylsilane and its analogs stems from their extreme sensitivity to moisture.[2] The silicon-nitrogen bond is readily hydrolyzed upon contact with water, including atmospheric humidity. This reaction is vigorous and liberates dimethylamine, a flammable and toxic gas.[5] The hydrolysis reaction can be summarized as follows:

-

(CH₃)₂N-Si(CH₃)(C₆H₅)-N(CH₃)₂ + 2 H₂O → (HO)₂Si(CH₃)(C₆H₅) + 2 (CH₃)₂NH

The presence of the phenyl group may influence the rate of hydrolysis compared to its methyl analog. The generation of flammable and corrosive byproducts in an exothermic reaction underscores the critical need for stringent anhydrous handling conditions.

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the high reactivity and hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and rigorous personal protective equipment (PPE) protocols, is imperative.

Engineering Controls

All manipulations of Bis(dimethylamino)methylphenylsilane must be performed in a controlled environment to mitigate exposure and prevent accidental contact with moisture and ignition sources.

-

Ventilation: A properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute is mandatory.[6]

-

Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and reaction with atmospheric moisture.[4] Glove boxes or Schlenk lines are highly recommended for transfers and reactions.

-

Ignition Source Control: The work area must be free of all potential ignition sources, including open flames, sparks, and hot surfaces.[3] Use of explosion-proof electrical equipment and intrinsically safe tools is required.[3] All equipment should be properly grounded and bonded to prevent static discharge.[5]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final line of defense against exposure.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and vapors.[3] |

| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[5] |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and potential fire hazards.[4] |

| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and amines is necessary if there is a risk of inhalation. | Protects the respiratory tract from corrosive vapors and dimethylamine gas.[5] |

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Secure Storage

-

Container: Store in a tightly sealed, manufacturer-provided container.

-

Atmosphere: The container should be stored under a positive pressure of dry, inert gas.[4]

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[4] The storage area should be secure and accessible only to authorized personnel.

-

Incompatibilities: Segregate from water, moisture, acids, alcohols, oxidizing agents, and metal salts.[5]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Bis(dimethylamino)methylphenylsilane.

Caption: A logical workflow for the safe handling of Bis(dimethylamino)methylphenylsilane.

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with the compound.[5]

-

Specific Hazards: The liquid is highly flammable and vapors can form explosive mixtures with air.[3] Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and silicon oxides.[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Isolate: Isolate the spill area and eliminate all ignition sources.[3]

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb with a non-combustible, inert material such as sand or vermiculite.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

The following diagram illustrates the emergency response protocol for an accidental release.

Caption: A step-by-step protocol for responding to an accidental release.

Section 5: Toxicological and Ecological Information

Toxicological Profile (Based on Analogs)

The toxicological properties of Bis(dimethylamino)methylphenylsilane have not been fully investigated.[4] However, based on its structural analogs, it is expected to be corrosive.

-

Acute Effects: Direct contact can cause severe burns to the skin and eyes.[3] Inhalation of vapors may cause irritation to the respiratory tract, with symptoms including coughing, headache, and nausea.[5] Ingestion can lead to severe damage to the gastrointestinal tract.[4]

-

Chronic Effects: No specific data on chronic effects is available.

Ecological Information

Data on the environmental impact of this specific compound is not available. However, due to its reactivity with water, it is not expected to persist in the environment. The hydrolysis product, dimethylamine, is a known environmental contaminant. Therefore, releases to the environment should be strictly avoided.

Section 6: Disposal Considerations

All waste materials containing Bis(dimethylamino)methylphenylsilane must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations.[4]

-

Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.[4]

References

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

-

ResearchGate. (2025). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.

-

PubMed. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. Retrieved from [Link]

-

Gelest, Inc. (2015). PHENYLSILANE. Retrieved from [Link]

-

Gelest, Inc. (2015). BIS(DIMETHYLAMINO)METHYLSILANE, 96%. Retrieved from [Link]

-

BISCO Inc. (n.d.). Bis-Silane Part A. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Bis(p-aminophenoxy)Dimethylsilane(p-APDS) and its Process Optimization. Retrieved from [Link]

-

Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

Sources

reactivity and stability of Bis(dimethylamino)methylphenylsilane

An In-Depth Technical Guide to the Reactivity and Stability of Bis(dimethylamino)methylphenylsilane

Introduction: Unveiling a Versatile Silylating Reagent

Bis(dimethylamino)methylphenylsilane is an organosilicon compound distinguished by its unique structural features: a central silicon atom bonded to a methyl group, a phenyl group, and two highly reactive dimethylamino groups. This specific arrangement of substituents confers a nuanced profile of reactivity and stability that makes it a valuable tool in synthetic chemistry, materials science, and drug development. The high reactivity of the silicon-nitrogen (Si-N) bonds makes it an excellent silylating agent for protecting protic functional groups, while its role as a precursor in polymer and materials synthesis highlights its versatility.[1][2]

This guide provides an in-depth exploration of the chemical behavior of Bis(dimethylamino)methylphenylsilane, offering field-proven insights into its reactivity, stability, and handling. The content is structured to provide not just procedural knowledge but also the fundamental causality behind its chemical properties, empowering researchers to leverage this reagent with confidence and precision.

The Core of Reactivity: Understanding the Si-N Bond

The chemical behavior of Bis(dimethylamino)methylphenylsilane is dominated by the nature of its two Si-N bonds. The significant difference in electronegativity between silicon (1.90) and nitrogen (3.04) creates a highly polar covalent bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Conversely, the lone pair of electrons on the nitrogen atoms provides a site of basicity and nucleophilicity. This inherent polarity is the cornerstone of its function as a powerful silylating agent.

Hydrolytic Reactivity: The Double-Edged Sword

The most prominent characteristic of Bis(dimethylamino)methylphenylsilane is its extreme sensitivity to moisture.[3] It reacts rapidly and exothermically with water and other protic solvents, such as alcohols. This high reactivity is precisely what makes it an effective reagent for introducing a silyl protecting group onto sensitive molecules.

The reaction proceeds via nucleophilic attack by the oxygen atom of a protic reagent (e.g., water, alcohol) on the electrophilic silicon center. This leads to the cleavage of the Si-N bond and the liberation of volatile dimethylamine as a byproduct. The reaction with an alcohol to form a silyl ether is a cornerstone of its application in organic synthesis.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol. It is a self-validating system, as the completion of the reaction can be monitored by the cessation of dimethylamine evolution and confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Inert Atmosphere: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Dissolve the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) and add it to the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

-

Reagent Addition: Add Bis(dimethylamino)methylphenylsilane (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

Causality Insight: Dropwise addition prevents a rapid temperature increase, which could lead to side reactions. The slight excess of the silylating agent ensures complete conversion of the alcohol.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting alcohol. The formation of dimethylammonium salt precipitate (if an acid scavenger is used) or the smell of dimethylamine are also indicators of reaction progression.

-

Workup: Upon completion, the reaction mixture can often be concentrated in vacuo and the residue purified by column chromatography. For more sensitive substrates, a mild aqueous workup may be performed, but this risks hydrolysis of the desired product.

Reactivity with Other Nucleophiles

Beyond alcohols, this reagent readily reacts with a range of nucleophiles containing active hydrogens, including amines, thiols, and carboxylic acids. T[4]his broad reactivity makes it a versatile protecting group agent. Furthermore, its bifunctional nature allows it to act as a coupling agent, for example, by reacting with diols or diamines to form silicon-containing polymers.

[5]#### 1.3 Cleavage of the Si-N Bond with Electrophiles

The Si-N bond is also susceptible to cleavage by electrophilic reagents. Strong acids or acid chlorides can protonate or acylate the nitrogen atom, respectively, weakening the Si-N bond and facilitating its cleavage. T[6]his reactivity pathway is less common in synthetic applications but is a critical consideration for reaction compatibility. For instance, attempting a reaction under strongly acidic conditions would lead to the rapid decomposition of the aminosilane.

Stability and Handling: A Guide to Preserving Integrity

The high reactivity of Bis(dimethylamino)methylphenylsilane necessitates stringent storage and handling protocols to prevent premature decomposition and ensure experimental reproducibility.

Hydrolytic and Atmospheric Stability

As established, the primary pathway for degradation is hydrolysis. The compound reacts rapidly with atmospheric moisture, liberating dimethylamine and forming silanols, which can then self-condense to form siloxanes. T[4][7]his underscores the critical need for an anhydrous, inert atmosphere during storage and handling.

| Condition | Stability Assessment | Byproducts |

| Atmospheric Moisture | Highly Unstable; Rapid Decomposition | Dimethylamine, Siloxanes |

| Protic Solvents (Water, Alcohols) | Highly Unstable; Rapid Reaction | Dimethylamine, Silyl Ethers/Silanols |

| Anhydrous, Inert Atmosphere | Stable | None |

Table 1: Qualitative Hydrolytic Stability of Bis(dimethylamino)methylphenylsilane

Thermal Stability

Recommended Storage and Handling Protocols

Adherence to strict anhydrous and anaerobic techniques is paramount for maintaining the quality of this reagent.

[9][10]*** Diagram 2: Recommended Handling Workflow

Caption: A logical workflow for the safe handling of aminosilanes.

Step-by-Step Handling Procedure:

-

Storage: Store the reagent in its original, tightly sealed container in a cool (2-8°C), dark, and dry place, preferably in a refrigerator designated for chemicals. T[3][11]he storage area should be well-ventilated.

-

Preparation for Use: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and reagent.

-

Inert Atmosphere Transfer: All transfers should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), either in a glovebox or using Schlenk line techniques.

-

Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of liquid. Never pour the reagent in open air.

-

Resealing: After dispensing, immediately flush the container headspace with inert gas, securely reseal the cap, and wrap the cap/neck junction with Parafilm® to provide an additional barrier against moisture ingress.

-

Waste: Any unused reagent or quenched material should be disposed of according to institutional and local regulations. Small spills can be absorbed onto sand or another non-combustible absorbent and the area ventilated.

Safety Profile

Bis(dimethylamino)methylphenylsilane is a hazardous chemical that requires careful handling with appropriate personal protective equipment (PPE).

[12][13]| Hazard Class | GHS Classification | Key Precaution | | :--- | :--- | :--- | | Flammability | Flammable Liquid, Category 2 (H225) | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. |[7][12][14] | Corrosivity | Skin Corrosion, Category 1B (H314) | Causes severe skin burns and eye damage. |[7][12][14] | Eye Damage | Serious Eye Damage, Category 1 (H318) | Causes serious eye damage. |[13]

Table 2: GHS Hazard Summary

Primary Hazards and Mitigation:

-

Corrosivity: The compound itself and its hydrolysis byproduct, dimethylamine, are corrosive. A[7]lways wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield when handling. *[2][12] Flammability: It is a highly flammable liquid. E[13]nsure all operations are performed away from ignition sources and use explosion-proof equipment where necessary. *[12] Inhalation: Vapors can be irritating to the respiratory tract. H[13]andle in a well-ventilated fume hood.

Bis(dimethylamino)methylphenylsilane is a potent and highly versatile reagent whose utility is intrinsically linked to its reactivity. Its facile reaction with protic functional groups makes it an excellent choice for silylation and as a coupling agent. This high reactivity, however, dictates its primary instability, particularly its sensitivity to hydrolysis. By understanding the fundamental principles of the Si-N bond and adhering to rigorous storage and handling protocols, researchers can effectively harness the synthetic power of this compound while ensuring safety and experimental success.

References

-

Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]

-

DTIC. Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. [Link]

-

PubChem. Bis(dimethylamino)dimethylsilane. [Link]

-

PubMed. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. [Link]

-

LookChem. Cas 1027-62-9,BIS(DIMETHYLAMINO)DIPHENYLSILANE. [Link]

-

ACS Publications. Cleavage of silicon-nitrogen bonds by acid chlorides: an unusual synthetic route to amides. [Link]

-

ResearchGate. Any advice transferring & storing of organosilane coupling agent?. [Link]

-

Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

-

PubMed Central. {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. [Link]

-

Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. [Link]

-

Thieme. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. [Link]

-

ResearchGate. Silicon-nitrogen bond cleavage in N-(dimethylimidosilylmethyl)imides and dimethyl(lactamomethyl)aminosilanes with BF3 etherate as an alternative route to N-(dimethylfluorosilylmethyl)imides and related compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. [Link]

-

PubMed. The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics. [Link]

-

Gelest, Inc. SAFETY DATA SHEET: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. [Link]

-

ACS Publications. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. [Link]

-

Figshare. The cleavage of some silicon-carbon bonds. [Link]

-

RSC Publishing. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis. [Link]

-

University of Massachusetts. Carbonyl Condensation Rxn & Amines. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. General Application and Use of Amino Silanes. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane. [Link]

-

YouTube. Organic Chem Review: Carbonyl Condensation Reactions w/ Ammonia Derivatives | Kaplan MCAT Prep. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dakenchem.com [dakenchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. How to store silane coupling agents pretreated on inorganic materials or resins with silane added? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 12. chemos.de [chemos.de]

- 13. gelest.com [gelest.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

An In-depth Technical Guide to the Hydrolysis of Bis(dimethylamino)methylphenylsilane: Mechanism and Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)methylphenylsilane is a reactive organosilicon compound with significant applications in organic synthesis and materials science. Its utility often stems from its susceptibility to hydrolysis, a process that can be both advantageous and detrimental depending on the desired outcome. Understanding the mechanism and products of this hydrolysis is paramount for controlling its reactivity and leveraging its properties effectively. This guide provides a detailed exploration of the hydrolysis of bis(dimethylamino)methylphenylsilane, from the fundamental reaction steps to the practical considerations for its application in research and development.

The Hydrolysis Cascade: A Step-by-Step Mechanistic Breakdown

The hydrolysis of bis(dimethylamino)methylphenylsilane is a multi-step process initiated by the reaction with water. The presence of the dimethylamino groups, which are good leaving groups and can act as catalysts, significantly influences the reaction pathway.[1][2] The overall process can be dissected into two primary phases: hydrolysis and condensation.

Part 1: The Hydrolysis Phase

The initial phase involves the sequential cleavage of the silicon-nitrogen (Si-N) bonds by water molecules.

Step 1: Initial Attack and Formation of a Silanol Intermediate

The hydrolysis cascade begins with the nucleophilic attack of a water molecule on the electrophilic silicon atom of bis(dimethylamino)methylphenylsilane. This is often facilitated by the protonation of one of the nitrogen atoms, making the silicon center more susceptible to attack. The reaction proceeds through a pentacoordinate silicon intermediate, leading to the departure of a dimethylamine molecule and the formation of a methylphenyl(dimethylamino)silanol.

Step 2: Subsequent Hydrolysis to Form Methylphenylsilanediol

The newly formed silanol intermediate, still bearing a dimethylamino group, undergoes a second hydrolysis step. Similar to the first step, a water molecule attacks the silicon center, resulting in the displacement of the second dimethylamine molecule and the formation of methylphenylsilanediol. This diol is a key intermediate in the subsequent condensation reactions.

It is important to note that the aqueous solution of aminosilanes is alkaline, which can catalyze the hydrolysis reaction.[3]

Part 2: The Condensation Phase

Once the methylphenylsilanediol is formed, it can undergo self-condensation reactions to form siloxane oligomers and polymers. This process involves the formation of silicon-oxygen-silicon (Si-O-Si) linkages with the elimination of water.

Step 3: Dimerization and Oligomerization

Two molecules of methylphenylsilanediol can react with each other, where a hydroxyl group from one molecule attacks the silicon atom of another, eliminating a water molecule to form a dimer containing a Si-O-Si bond. This process can continue, leading to the formation of linear or cyclic oligomers and, eventually, a polysiloxane network. The structure of the final condensed product is highly dependent on the reaction conditions, such as pH, temperature, and the concentration of the silane and water.[4][5]

Visualizing the Hydrolysis and Condensation Pathway

The following diagram illustrates the key steps in the hydrolysis and subsequent condensation of bis(dimethylamino)methylphenylsilane.

Caption: Hydrolysis and condensation of bis(dimethylamino)methylphenylsilane.

Reaction Products

The primary products of the hydrolysis of bis(dimethylamino)methylphenylsilane are:

-

Dimethylamine (HN(CH₃)₂): A volatile and odorous byproduct of the hydrolysis steps.[6]

-

Methylphenylsilanediol (C₆H₅)(CH₃)Si(OH)₂): The key intermediate that undergoes further condensation.

-

Polymethylphenylsiloxane: A polymeric material formed from the condensation of the silanediol. The exact structure (linear, cyclic, or cross-linked) will vary with reaction conditions.

Factors Influencing the Hydrolysis Rate

Several factors can significantly impact the rate of hydrolysis of bis(dimethylamino)methylphenylsilane:

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Fastest in acidic or basic conditions, slowest at neutral pH. | Both acid and base catalyze the nucleophilic attack on the silicon atom. Aminosilanes themselves create a basic environment.[3] |

| Water Concentration | Increased water concentration generally increases the rate.[7] | Water is a reactant in the hydrolysis step. |

| Temperature | Higher temperatures increase the reaction rate.[3] | Provides the necessary activation energy for the reaction. |

| Solvent | The presence of co-solvents like ethanol can delay the hydrolysis rate.[7] | Co-solvents can affect the solubility and activity of the reactants. |

Experimental Protocol for Monitoring Hydrolysis

Monitoring the hydrolysis of bis(dimethylamino)methylphenylsilane can be effectively achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[7][8][9][10][11]

In-situ Monitoring using ¹H and ²⁹Si NMR Spectroscopy

Objective: To observe the disappearance of the starting material and the appearance of intermediates and products in real-time.

Materials:

-

Bis(dimethylamino)methylphenylsilane

-

Deuterated solvent (e.g., D₂O, or a mixture of an organic solvent and D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of bis(dimethylamino)methylphenylsilane in a suitable deuterated organic solvent (e.g., acetone-d₆) in an NMR tube.

-

Acquire an initial ¹H and ²⁹Si NMR spectrum to serve as a baseline (t=0).

-

Carefully add a stoichiometric amount of D₂O to the NMR tube.

-

Immediately begin acquiring a series of ¹H and ²⁹Si NMR spectra at regular time intervals.

-

Analysis:

-

In the ¹H NMR, monitor the decrease in the signal corresponding to the N-methyl protons of the starting material and the appearance of the signal for free dimethylamine.

-

In the ²⁹Si NMR, observe the shift in the silicon resonance as the dimethylamino groups are replaced by hydroxyl groups and subsequently form siloxane bonds.[10]

-

Caption: Workflow for NMR monitoring of silane hydrolysis.

Conclusion

The hydrolysis of bis(dimethylamino)methylphenylsilane is a complex yet predictable process governed by the principles of nucleophilic substitution and condensation polymerization. A thorough understanding of its mechanism, the resulting products, and the factors influencing its kinetics is crucial for scientists and researchers aiming to utilize this versatile compound in their work. By carefully controlling the reaction conditions, one can tailor the outcome of the hydrolysis to achieve desired surface modifications, synthesize specific silicone-based materials, or control its reactivity in various applications.

References

- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC - NIH. (n.d.).

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. (n.d.).

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. (n.d.).

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.).

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (n.d.).

- Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem. (n.d.).

- (PDF) The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane - ResearchGate. (n.d.).

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.).

- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane | Chemistry of Materials - ACS Publications. (n.d.).

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar. (1987). Retrieved from [Link]

- How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. (n.d.).

- Bis(Dimethylamino)Methylsilane (CAS NO.:22705-33-5) - Daken Chemical. (n.d.).

- Bis(dimethylamino)dimethylsilane - Chem-Impex. (n.d.).

- Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9. (n.d.).

- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.).

- BIS(DIMETHYLAMINO)METHYLSILANE | Electronic Chemicals Supplier Daken Chem. (n.d.).

- Catalytic effect of amines on the hydrolysis of alkoxy groups in silane molecules - Benchchem. (n.d.).

- Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR - ResearchGate. (n.d.).

Sources

- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

The Researcher's Guide to Aminosilanes: A Deep Dive into Surface Functionalization and Beyond

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the theory and application of aminosilanes in scientific research. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles governing aminosilane chemistry, providing the reader with the knowledge to rationally design and troubleshoot experiments. We will explore the core mechanisms of surface modification, delve into the nuances of bioconjugation, and survey the diverse applications of this versatile class of molecules, from advanced materials to next-generation biosensors.

Section 1: The Foundation: Understanding Aminosilane Chemistry and Surface Interaction

Aminosilanes are bifunctional molecules that act as a bridge between inorganic and organic materials.[1] Their general structure, Y-R-Si-X₃, consists of a silicon atom bonded to a hydrolyzable alkoxy or halogen group (X) and a non-hydrolyzable organofunctional group (Y), which in this case is an amine group, connected via an alkyl bridge (R).[1] This dual reactivity is the cornerstone of their utility.

The process of covalently attaching aminosilanes to a surface, known as silanization, is a multi-step reaction heavily influenced by reaction conditions.[2] The primary requirement for the substrate is the presence of hydroxyl (-OH) groups on its surface, making materials like glass, silicon dioxide, and various metal oxides ideal candidates.[2]

The silanization process can be broken down into the following key stages:

-